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Furfuryl pentanoate

Volatility Thermal Stability Flavor Processing

Furfuryl pentanoate (synonym: furfuryl valerate, α-furfuryl pentanoate), CAS 36701-01-6, is a C10 fatty acid ester belonging to the furfuryl ester class of flavor and fragrance compounds. It is a colorless to pale yellow oily liquid with molecular formula C₁₀H₁₄O₃ and molecular weight 182.22 g/mol.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 36701-01-6
Cat. No. B1582700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfuryl pentanoate
CAS36701-01-6
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCC1=CC=CO1
InChIInChI=1S/C10H14O3/c1-2-3-6-10(11)13-8-9-5-4-7-12-9/h4-5,7H,2-3,6,8H2,1H3
InChIKeyHRYAVTBTUKVHBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Furfuryl Pentanoate (CAS 36701-01-6): Procurement-Grade Overview of Physicochemical and Regulatory Profile


Furfuryl pentanoate (synonym: furfuryl valerate, α-furfuryl pentanoate), CAS 36701-01-6, is a C10 fatty acid ester belonging to the furfuryl ester class of flavor and fragrance compounds [1]. It is a colorless to pale yellow oily liquid with molecular formula C₁₀H₁₄O₃ and molecular weight 182.22 g/mol . The compound is practically insoluble in water (LogP 2.68), miscible in ethanol, and exhibits a density of 1.028 g/mL at 25 °C with a boiling point of 82–83 °C at 1 mmHg (228–229 °C at 760 mmHg) . It holds FEMA No. 3397, JECFA No. 741, and EU FL-No. 13.068, with a group ADI of 0–0.5 mg/kg bw established by JECFA in 2000 [2].

Furfuryl ester flavor compound for formulation and analytical standard use
Multiple regulatory approvals: FEMA GRAS, JECFA, EFSA evaluated
Oily liquid; miscible in ethanol; low water solubility supports oil-phase flavor delivery
Available as high-purity analytical reference for GC-MS identification

Why Generic Substitution of Furfuryl Pentanoate with Other Furfuryl Esters Fails: A Comparative Analysis


Furfuryl esters constitute a homologous series where the alcohol moiety (furfuryl) is held constant while the acyl chain length varies across acetate (C2), propionate (C3), butyrate (C4), pentanoate/valerate (C5), and octanoate (C8) derivatives [1]. Despite sharing the furfuryl core and identical JECFA safety designations within the same group ADI [2], these compounds diverge significantly in sensory profile, volatility characteristics, and lipophilicity . Substituting furfuryl pentanoate with shorter-chain furfuryl esters (e.g., furfuryl acetate or butyrate) alters the flavor composition in ways that cannot be compensated for by simple adjustment of dosage [3]. The following quantitative evidence demonstrates that furfuryl pentanoate occupies a distinct position within the furfuryl ester family with respect to boiling point, density, partition coefficient, and organoleptic descriptors.

Target
Furfuryl pentanoate (C5)
Substitute
Shorter-chain esters (C2–C4)
Elevated boiling point (~229 °C); may support thermal process retention
Significantly lower boiling points (175–212 °C); volatility profile mismatch
Tropical, pineapple, cheesy, caramellic sensory descriptors
Different sensory profiles (banana, ethereal, rancid); flavor deviation may not be corrected by dosage adjustment
Higher lipophilicity (LogP ~2.7); enhanced fat-phase partitioning
Lower LogP values (1.6–2.1); release kinetics in lipid matrices may differ

Furfuryl Pentanoate (36701-01-6): Quantitative Evidence Guide for Differentiated Scientific and Procurement Decisions


Atmospheric Boiling Point Comparison: Furfuryl Pentanoate vs. Shorter-Chain Furfuryl Esters

Furfuryl pentanoate exhibits a significantly higher atmospheric boiling point (228–229 °C at 760 mmHg) compared to furfuryl acetate (175–177 °C) and furfuryl propionate (195–196 °C) . This approximately 53 °C elevation relative to furfuryl acetate and 33 °C relative to furfuryl propionate directly correlates with reduced volatility during thermal food processing operations .

Boiling Point vs. Shorter Esters
Data to verify
Δ +53 °C vs. furfuryl acetate; +33 °C vs. propionate
Reported volatility difference may support retention during high-temperature processing
Vendor technical data; verify under intended thermal conditions
Volatility Thermal Stability Flavor Processing

Density and Formulation Behavior: Furfuryl Pentanoate in Comparative Perspective

Furfuryl pentanoate has a measured density of 1.028 g/mL at 25 °C, which is lower than furfuryl acetate (1.118 g/mL) and furfuryl propionate (1.109 g/mL), and moderately lower than furfuryl butyrate (1.053 g/mL) . The decreasing density trend with increasing acyl chain length (C2: 1.118 → C3: 1.109 → C4: 1.053 → C5: 1.028 g/mL) reflects the progressive dilution of the furan ring's mass contribution by the extending aliphatic chain .

Density vs. Chain-Length Trend
Data to verify
1.028 g/mL; decreasing density with longer acyl chain (C2→C5)
Density shift may influence volumetric dosing and emulsion phase behavior
Literature values; confirm for specific formulation system
Formulation Density Dosage Accuracy

Lipophilicity and Membrane Partitioning: LogP Comparison Across Furfuryl Ester Series

Furfuryl pentanoate has an experimentally determined LogP (octanol/water) of 2.68, which is substantially higher than furfuryl propionate (LogP 1.62) and furfuryl butyrate (LogP 2.121 estimated) . This 1.06 log unit increase relative to furfuryl propionate corresponds to approximately an 11.5-fold greater lipophilicity, reflecting the extended C5 acyl chain of pentanoate/valerate compared to the C3 chain of propionate .

LogP Lipophilicity Comparison
Data to verify
LogP 2.68; ~11.5-fold higher than propionate (LogP 1.62)
Reported lipophilicity gap may affect flavor release in lipid-containing matrices
Experimental value from vendor datasheet; verify for target matrix
Lipophilicity Partition Coefficient Flavor Release

Sensory Descriptor Differentiation: Furfuryl Pentanoate vs. Furfuryl Acetate, Propionate, and Butyrate

The organoleptic profile of furfuryl pentanoate is characterized as sweet, overripe fruity, pineapple, apple, tropical, and cheesy with caramellic nuances [1]. In contrast, furfuryl acetate is described as ethereal, green banana peel, pear-like with roasted undertones ; furfuryl propionate as sweet fruity green banana oily coffee spicy ; and furfuryl butyrate as grape, fruity, green with butyric rancid notes [2]. The extended C5 acyl chain of pentanoate produces tropical and fermented dairy notes absent in shorter-chain analogs, while the C2 (acetate) yields ethereal-banana character and C4 (butyrate) introduces grape and rancid nuances.

Sensory Descriptor Differentiation
Class-level
Sweet overripe fruit, pineapple, tropical, cheesy vs. banana/ethereal/rancid notes of shorter esters
Sensory profiles are not interchangeable; procurement of wrong ester risks irreconcilable flavor deviation
Qualitative profiling; flavorist assessment data
Organoleptic Flavor Profile Sensory Science

JECFA Safety Assessment: Furfuryl Pentanoate in the Furfuryl Ester Group ADI

Furfuryl pentanoate was evaluated by JECFA at the 55th meeting (2000) and assigned a group ADI of 0–0.5 mg/kg body weight, with the conclusion of 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This group ADI applies collectively to furfural, furfuryl alcohol, furfuryl acetate, furfuryl propionate, furfuryl pentanoate, furfuryl octanoate, furfuryl 3-methylbutanoate, methyl 2-furoate, propyl 2-furoate, amyl 2-furoate, hexyl 2-furoate, and octyl 2-furoate [2]. The compound holds FEMA GRAS status (List 7) and EFSA evaluation with no safety concern [3].

JECFA Safety Assessment
Class-level
Group ADI 0–0.5 mg/kg bw; no safety concern
Equivalent regulatory designation within furfuryl ester group; selection driven by functional performance
JECFA 2000 evaluation; within same ADI group
Food Safety Regulatory Compliance ADI

Recommended Usage Levels: Furfuryl Pentanoate in Food Applications

According to FEMA guidelines and food additive databases, the recommended usage levels for furfuryl pentanoate in finished food products are 1.5 mg/kg in beverages, 3.0 mg/kg in confectionery, and approximately 0.5–3 mg/kg in final flavored foods generally [1][2]. The sensory characterization notes suggest an approximate concentration of 0.5–3 mg/kg in final flavored food products [3]. These levels are consistent with the typical usage range for potent flavor esters requiring precise dosage control.

FEMA Usage Levels
Reported
Beverages: 1.5 mg/kg; Confectionery: 3.0 mg/kg; General: 0.5–3 mg/kg
Reported use levels provide formulation reference for cost estimation and regulatory compliance
FEMA GRAS guidelines; verify for specific food category and local regulation
Use Level Flavor Formulation FEMA

Furfuryl Pentanoate (36701-01-6): Best-Fit Industrial Application Scenarios Based on Evidence


Thermally Processed Baked Goods and Extruded Snacks Requiring Flavor Retention

The elevated atmospheric boiling point of furfuryl pentanoate (228–229 °C) relative to furfuryl acetate (175–177 °C) and propionate (195–196 °C) makes it the preferred furfuryl ester for applications involving high-temperature processing, including baked goods, extruded cereal snacks, and retorted products . The 53 °C boiling point advantage over furfuryl acetate translates to reduced volatile loss during baking and extrusion, potentially enabling lower initial dosage to achieve equivalent final product flavor intensity [1].

Tropical Fruit and Fermented Dairy Flavor Formulations

Furfuryl pentanoate's distinctive sensory profile—sweet overripe fruit, pineapple, apple, tropical, and cheesy with caramellic nuances—positions it uniquely for tropical fruit (pineapple, mango, passion fruit) and fermented dairy (cheese, yogurt) flavor applications . This profile cannot be replicated using furfuryl acetate (ethereal, green banana, roasted), furfuryl propionate (green banana, coffee, spicy), or furfuryl butyrate (grape, green, rancid butyric) [1]. Formulators developing authentic tropical or dairy-fermented flavor systems should specifically procure furfuryl pentanoate rather than attempting substitution with shorter-chain furfuryl esters.

Fat-Continuous and Lipid-Rich Food Systems

With a LogP of 2.68—approximately 11.5-fold more lipophilic than furfuryl propionate (LogP 1.62)—furfuryl pentanoate demonstrates enhanced partitioning into lipid phases . This property makes it particularly suitable for flavoring fat-continuous food matrices including chocolate, dairy fat-based products, margarines, and oil-based flavor delivery systems, where its release kinetics and temporal perception profile will differ meaningfully from less lipophilic furfuryl esters .

Research-Grade Analytical Standards for GC-MS Flavor Analysis

Furfuryl pentanoate is available as a ≥97% FG (Food Grade) analytical standard from major suppliers including Sigma-Aldrich, with established GC retention indices and spectral data for unambiguous identification in complex food matrices . The compound's Kovats retention index values are documented in the Pherobase database for multiple column types, enabling reliable qualitative and quantitative analysis in flavor research and quality control applications .

Application
Selection Property
Validation Focus
High-temperature flavor retention studies
Elevated boiling point profile
Volatility loss assessment under thermal processing
Tropical and fermented dairy flavor systems
Distinctive sensory descriptors
Sensory profile matching in target formulation
Lipid-rich food matrices (chocolate, dairy fat)
Enhanced lipophilicity (LogP ~2.7)
Partitioning and release kinetics in fat phase
GC-MS flavor analysis standard
Established Kovats retention indices and spectral data
Chromatographic identity confirmation in complex matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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